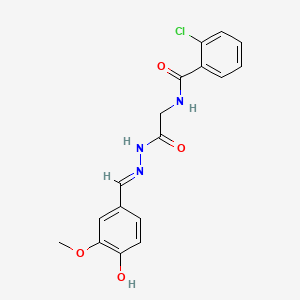
(E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a type of Schiff base, which are typically formed by the condensation of an amine with a carbonyl compound. The presence of the benzylidene moiety indicates that this compound might have been synthesized from a benzaldehyde derivative .
Synthesis Analysis
Schiff bases are usually synthesized through a condensation reaction between an amine and a carbonyl compound . The specific synthesis process for this compound is not available in the literature I have access to.Chemical Reactions Analysis
Schiff bases are known to undergo a variety of chemical reactions, including reduction, oxidation, and cycloaddition . The specific reactions that this compound can undergo would depend on its exact structure and the conditions under which the reactions are carried out.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that are often reported for organic compounds include melting point, boiling point, solubility in various solvents, and spectral data (IR, NMR, UV-Vis, etc.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One study focuses on the synthesis and structural characterization of N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl] carbonyl}-phenyl)benzamide (HL) and its metal complexes. The research elaborates on the synthesis process, confirming structures via elemental analysis and spectroscopy. The crystal structure of HL was determined by X-ray diffraction, highlighting its interesting structure due to two intramolecular hydrogen bonds and its behavior as a bidentate ligand in chelate complexes (Khan et al., 2018).
Antimicrobial and Anticancer Evaluation
Another study synthesizes a novel series of 4-thiazolidinone derivatives, evaluating their antimicrobial and anticancer potentials. One compound, in particular, showed significant antimicrobial activity, while another demonstrated the most potent anticancer effects. QSAR studies indicated the importance of topological and electronic parameters in describing the activity of these compounds (Deep et al., 2016).
Antibacterial Activity and Molecular Docking Study
Research on novel 2-chloro-[1,3] benzoxazine derivatives, including an investigation of their antibacterial properties against both gram-negative and gram-positive bacteria, demonstrated significant antibacterial capabilities for certain compounds. Molecular docking studies targeted the bacterial gyrase enzyme, indicating the potential of these compounds as antibacterial agents (Shakir et al., 2020).
Antimicrobial Evaluation and QSAR Studies
A series of 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides was synthesized and tested for in vitro antimicrobial activity. The study highlighted the significance of certain substituents on the phenyl ring for enhancing activity and discussed the relationship between the compounds' lipophilicity, chemical structure, and their structure-activity relationships (Kumar et al., 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-25-15-8-11(6-7-14(15)22)9-20-21-16(23)10-19-17(24)12-4-2-3-5-13(12)18/h2-9,22H,10H2,1H3,(H,19,24)(H,21,23)/b20-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKLVPHFQMDBJ-AWQFTUOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]butanamide](/img/structure/B603379.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-thiophenecarboxamide](/img/structure/B603380.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]propanamide](/img/structure/B603383.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B603386.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,2-dimethylpropanamide](/img/structure/B603387.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]thiophene-2-carboxamide](/img/structure/B603389.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-methoxybenzamide](/img/structure/B603390.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-fluorobenzamide](/img/structure/B603391.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]pentanamide](/img/structure/B603393.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]benzenesulfonamide](/img/structure/B603396.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B603398.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-methylbenzamide](/img/structure/B603399.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-bromonicotinamide](/img/structure/B603400.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B603401.png)
